

3-Ethylazetidin-3-ol Hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethylazetidin-3-ol hydrochloride*

Cat. No.: B1359736

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. Among the myriad of functionalized azetidines, **3-Ethylazetidin-3-ol hydrochloride** has emerged as a crucial pharmaceutical intermediate. Its unique three-dimensional structure and functional group presentation make it a valuable building block in the synthesis of complex therapeutic agents, most notably in the development of Janus kinase (JAK) inhibitors. This technical guide provides a comprehensive overview of **3-Ethylazetidin-3-ol hydrochloride**, including its synthesis, chemical properties, and its role in the development of targeted therapies. Detailed experimental protocols, quantitative data, and a discussion of the relevant biological pathways are presented to support researchers in the field of drug discovery and development.

Introduction

Four-membered nitrogen-containing heterocycles, particularly azetidines, have garnered significant attention in contemporary drug discovery.^[1] Their inherent ring strain and well-defined stereochemistry offer a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets. Furthermore, the incorporation of the azetidine motif can improve metabolic stability and other pharmacokinetic properties of a molecule.

3-Ethylazetidin-3-ol hydrochloride (CAS No: 935668-00-1) is a key building block that combines the azetidine core with a tertiary alcohol and an ethyl group at the 3-position. This substitution pattern is instrumental in creating specific interactions with protein targets and providing a vector for further chemical elaboration. This guide will delve into the technical aspects of this important intermediate, from its synthesis to its application in the synthesis of clinically relevant pharmaceuticals.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **3-Ethylazetidin-3-ol hydrochloride** is essential for its effective use in synthesis.

Property	Value
CAS Number	935668-00-1
Molecular Formula	C ₅ H ₁₂ CINO
Molecular Weight	137.61 g/mol
Appearance	White to off-white solid
Solubility	Soluble in water and methanol

Synthesis of 3-Ethylazetidin-3-ol Hydrochloride

The synthesis of **3-Ethylazetidin-3-ol hydrochloride** can be achieved through a multi-step process. A common and efficient route involves the initial preparation of an N-protected azetidin-3-one, followed by a Grignard reaction to introduce the ethyl group, and finally, deprotection to yield the desired hydrochloride salt.

Overall Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of **3-Ethylazetidin-3-ol hydrochloride**.

Step 1: Synthesis of N-Benzyl-3-hydroxyazetidine

Benzylamine + Epichlorohydrin

Ring Opening

N-Benzyl-3-chloro-2-hydroxypropylamine

Intramolecular Cyclization

1-Benzylazetidin-3-ol

Step 2: Oxidation

1-Benzylazetidin-3-ol

Swern or Dess-Martin Oxidation

N-Benzyl-azetidin-3-one

Step 3: Grignard Reaction

Ethylmagnesium Bromide

N-Benzyl-azetidin-3-one

Nucleophilic Addition

1-Benzyl-3-ethylazetidin-3-ol

Step 4: Deprotection

1-Benzyl-3-ethylazetidin-3-ol

Hydrogenolysis (Pd/C, H₂, HCl)

3-Ethylazetidin-3-ol Hydrochloride

[Click to download full resolution via product page](#)**Synthetic workflow for 3-Ethylazetidin-3-ol hydrochloride.**

Experimental Protocols

The following are detailed experimental protocols for each key step in the synthesis.

Step 1: Synthesis of 1-Benzylazetidin-3-ol

This procedure is adapted from established methods for the synthesis of N-substituted azetidin-3-ols.^{[2][3]}

- Materials: Benzylamine, epichlorohydrin, triethylamine, tetrabutylammonium iodide, toluene, hexane.
- Procedure:
 - To a solution of benzylamine in a suitable solvent, slowly add epichlorohydrin at a controlled temperature (e.g., 0-5 °C).
 - After the initial reaction, the intermediate N-benzyl-3-amino-1-chloropropan-2-ol is cyclized.
 - Dissolve the crude intermediate in triethylamine and add a catalytic amount of tetrabutylammonium iodide.
 - Reflux the mixture for approximately 13 hours.
 - After cooling, filter the precipitated triethylamine hydrochloride.
 - Evaporate the filtrate to obtain the crude product.
 - Recrystallize the crude product from a mixture of toluene and hexane to yield pure 1-benzylazetidin-3-ol.

Step 2: Synthesis of N-Benzyl-azetidin-3-one

The oxidation of the secondary alcohol to a ketone is a critical step.

- Materials: 1-Benzylazetidin-3-ol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine, dichloromethane (DCM).

- Procedure (Swern Oxidation):
 - Prepare a solution of oxalyl chloride in anhydrous DCM and cool to -78 °C.
 - Slowly add a solution of DMSO in DCM to the oxalyl chloride solution.
 - After stirring for a few minutes, add a solution of 1-benzylazetidin-3-ol in DCM.
 - Stir the reaction mixture at -78 °C for 15-30 minutes.
 - Add triethylamine to quench the reaction and then allow the mixture to warm to room temperature.
 - Add water and extract the product with DCM.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-benzyl-azetidin-3-one.

Step 3: Synthesis of 1-Benzyl-3-ethylazetidin-3-ol

The introduction of the ethyl group is achieved via a Grignard reaction.[\[4\]](#)

- Materials: N-Benzyl-azetidin-3-one, ethylmagnesium bromide solution in THF, anhydrous tetrahydrofuran (THF).
- Procedure:
 - Dissolve N-benzyl-azetidin-3-one in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add the ethylmagnesium bromide solution to the cooled solution.
 - Allow the reaction to stir at 0 °C and then warm to room temperature.
 - Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-benzyl-3-ethylazetidin-3-ol.

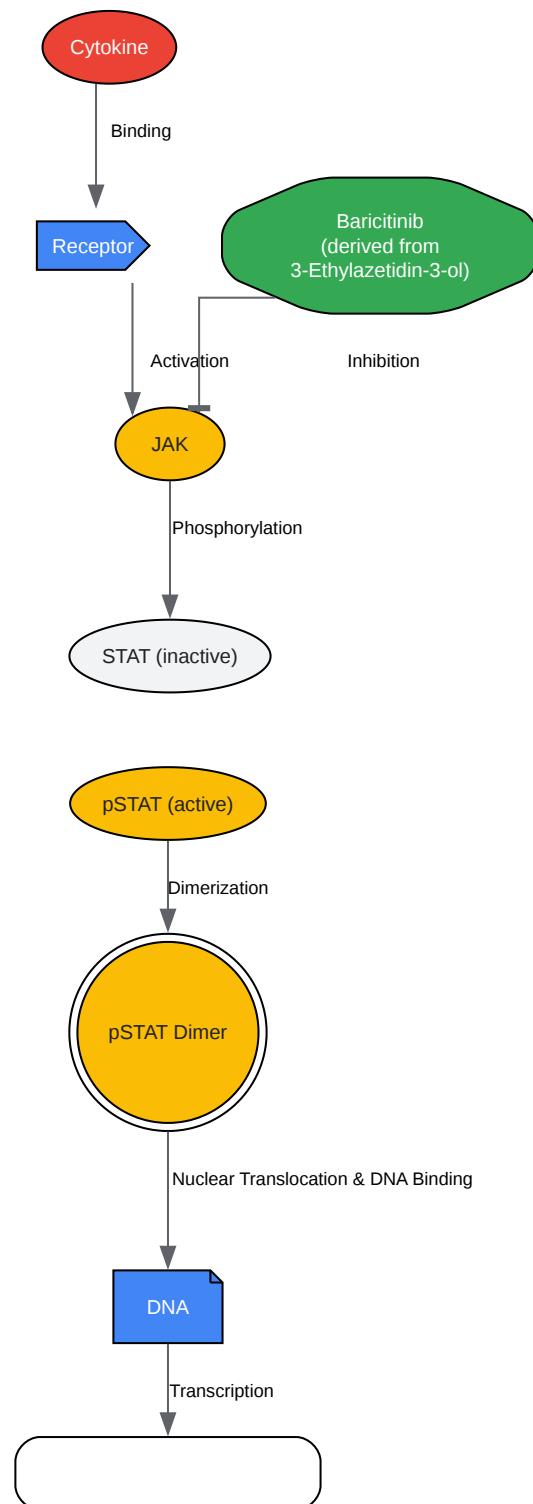
Step 4: Synthesis of **3-Ethylazetidin-3-ol Hydrochloride**

The final step is the removal of the N-benzyl protecting group.[\[5\]](#)

- Materials: 1-Benzyl-3-ethylazetidin-3-ol, palladium on carbon (10% Pd/C), methanol, hydrochloric acid.
- Procedure:
 - Dissolve 1-benzyl-3-ethylazetidin-3-ol in methanol.
 - Add a catalytic amount of 10% Pd/C.
 - Add a stoichiometric amount of hydrochloric acid.
 - Subject the mixture to hydrogenation (H_2 gas, typically at atmospheric or slightly elevated pressure) until the reaction is complete (monitored by TLC or LC-MS).
 - Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
 - Concentrate the filtrate under reduced pressure to yield **3-Ethylazetidin-3-ol hydrochloride** as a solid.

Characterization and Analytical Data

While specific spectral data for **3-Ethylazetidin-3-ol hydrochloride** is not widely published, the following table provides expected and representative data based on the analysis of similar 3-substituted azetidin-3-ol derivatives.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)


Analytical Technique	Expected Observations
¹ H NMR	Signals corresponding to the ethyl group (a triplet and a quartet), and diastereotopic protons of the azetidine ring. The chemical shifts will be influenced by the protonation of the nitrogen.
¹³ C NMR	Resonances for the ethyl group carbons, the quaternary carbon at the 3-position, and the carbons of the azetidine ring.
IR Spectroscopy	A broad absorption band in the region of 3200-3600 cm ⁻¹ corresponding to the O-H stretch of the alcohol and the N-H stretch of the ammonium salt. C-H stretching and bending vibrations will also be present.
Mass Spectrometry	The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C ₅ H ₁₁ NO) and characteristic fragmentation patterns.

Application in Pharmaceutical Synthesis: The Case of Baricitinib

3-Ethylazetidin-3-ol hydrochloride is a key intermediate in the synthesis of Baricitinib, an inhibitor of Janus kinases JAK1 and JAK2.^{[13][14]} Baricitinib is used in the treatment of rheumatoid arthritis and other inflammatory conditions.^[13] The azetidine moiety plays a crucial role in the binding of the drug to the active site of the JAK enzymes.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.^{[15][16][17]} This pathway is central to the regulation of the immune system, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.^{[16][18]}

[Click to download full resolution via product page](#)

The JAK-STAT signaling pathway and the mechanism of action of Baricitinib.

Mechanism of Action of Baricitinib:

- Cytokine Binding: Pro-inflammatory cytokines bind to their specific receptors on the cell surface.[19]
- JAK Activation: This binding leads to the activation of Janus kinases (JAKs) associated with the receptors.[20]
- STAT Phosphorylation: Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[14][21]
- Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.[20]
- Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and promote the transcription of genes involved in inflammation.[15]
- Inhibition by Baricitinib: Baricitinib, synthesized using the 3-Ethylazetidin-3-ol core, acts as a potent and selective inhibitor of JAK1 and JAK2.[13][14] By blocking the activity of these enzymes, it prevents the phosphorylation of STATs, thereby interrupting the signaling cascade and reducing the production of inflammatory mediators.[19]

Conclusion

3-Ethylazetidin-3-ol hydrochloride is a valuable and versatile pharmaceutical intermediate with a significant role in the synthesis of modern therapeutics. Its unique structural features make it an ideal building block for creating molecules with high affinity and selectivity for important biological targets. The synthetic routes to this intermediate are well-established, and its application in the synthesis of drugs like Baricitinib highlights its importance in addressing significant unmet medical needs in the treatment of inflammatory and autoimmune diseases. This technical guide provides the necessary information for researchers and drug development professionals to effectively utilize this key intermediate in their synthetic and medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]
- 2. prepchem.com [prepchem.com]
- 3. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. studylib.net [studylib.net]
- 9. mdpi.com [mdpi.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO₂ Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics [mdpi.com]
- 13. Baricitinib - Wikipedia [en.wikipedia.org]
- 14. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 16. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 18. Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]
- 20. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 21. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]
- To cite this document: BenchChem. [3-Ethylazetidin-3-ol Hydrochloride: A Key Intermediate in Modern Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1359736#3-ethylazetidin-3-ol-hydrochloride-as-a-pharmaceutical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com